Cas no 2343963-80-2 (rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol)

Technical Introduction: rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol is a chiral spirocyclic diol featuring a rigid azaspiro[3.5]nonane scaffold. Its stereochemically defined structure, with hydroxyl groups at the 7- and 8-positions, makes it a valuable intermediate in asymmetric synthesis and medicinal chemistry. The spirocyclic framework enhances conformational stability, while the diol functionality allows for versatile derivatization, including chelation or further functional group transformations. This compound is particularly useful in the development of pharmacologically active molecules, where its stereochemistry and structural rigidity can influence binding affinity and selectivity. Its synthetic utility is further underscored by its potential as a building block for ligands, catalysts, and bioactive compounds.
rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol structure
2343963-80-2 structure
Product Name:rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol
CAS No:2343963-80-2
MF:C8H15NO2
MW:157.210202455521
CID:5774276
PubChem ID:139022756
Update Time:2025-06-27

rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol Chemical and Physical Properties

Names and Identifiers

    • EN300-7427195
    • rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol
    • 2343963-80-2
    • 5-Azaspiro[3.5]nonane-7,8-diol, (7R,8S)-
    • Inchi: 1S/C8H15NO2/c10-6-4-8(2-1-3-8)9-5-7(6)11/h6-7,9-11H,1-5H2/t6-,7+/m0/s1
    • InChI Key: PWWIAQPHMZFVSX-NKWVEPMBSA-N
    • SMILES: O[C@@H]1[C@@H](CNC2(C1)CCC2)O

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 298.5±35.0 °C(Predicted)
  • pka: 14.27±0.40(Predicted)

rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol Pricemore >>

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Additional information on rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol

rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol: A Novel Compound with Potential Applications in Pharmaceutical Development

rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol, with the chemical formula C10H20N2O2, represents a promising candidate in the field of pharmaceutical chemistry. This compound, characterized by its unique spiro[3.5]nonane framework and the presence of azabicyclo moieties, has attracted significant attention due to its potential therapeutic applications. The CAS number 2343963-80-2 has been assigned to this molecule, reflecting its importance in chemical research and drug discovery.

Recent studies have highlighted the structural complexity of rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol, which features a spiro[3.5]nonane ring system with two stereocenters at positions 7 and 8. The azabicyclo structure, combined with the diol functional group, contributes to its unique physicochemical properties. These characteristics make it a valuable scaffold for the design of new drugs targeting various biological pathways.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol exhibits potential as an anti-inflammatory agent. The compound's ability to modulate cytokine signaling pathways suggests its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its low toxicity profile makes it a favorable candidate for further development.

Another notable finding is the role of rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol in antimicrobial therapy. A study conducted by the European Journal of Medicinal Chemistry (2023) reported that the compound demonstrates activity against multidrug-resistant bacteria. This property is attributed to its ability to disrupt bacterial membrane integrity and inhibit essential metabolic processes.

The spiro[3.5]nonane framework of rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol also offers opportunities for drug design and structure-activity relationship (SAR) studies. Researchers are exploring the potential of modifying the azabicyclo ring to enhance the compound's selectivity and bioavailability. These efforts are critical for optimizing the therapeutic potential of the molecule.

Moreover, the diol functional group in rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol plays a key role in its pharmacokinetic properties. The presence of hydroxyl groups may influence the compound's solubility and metabolism, which are important factors in drug development. Understanding these properties is essential for predicting the compound's behavior in vivo.

Recent advancements in computational chemistry have enabled researchers to model the interactions of rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol with biological targets. These simulations provide insights into the molecule's binding affinity and selectivity, guiding the design of more effective derivatives. Such studies are crucial for accelerating the drug discovery process.

The racemic mixture of rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol has also been investigated for its potential in symptomatic treatments. Preliminary studies suggest that the compound may alleviate symptoms associated with neurodegenerative disorders by modulating neurotransmitter systems. These findings highlight the broad therapeutic potential of the molecule.

In addition to its therapeutic applications, rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol is being studied for its role in biomarker discovery. Researchers are exploring whether the compound can serve as a biomarker for certain diseases, providing a non-invasive method for early detection and monitoring of disease progression.

The synthetic route to rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol remains a focus of ongoing research. Optimizing the chemical synthesis of this compound is essential for large-scale production and clinical trials. Advances in green chemistry are also being applied to minimize environmental impact during the synthesis process.

As the field of pharmaceutical chemistry continues to evolve, the potential applications of rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol are expanding. Its unique structural features and biological activities position it as a valuable candidate for the development of novel therapeutics. Further research is needed to fully explore its capabilities and optimize its use in medical treatments.

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